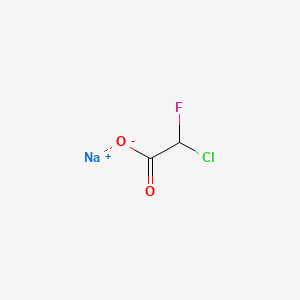
Sodium chlorofluoroacetate
描述
Sodium chlorofluoroacetate is an organofluorine compound with the chemical formula C₂H₂ClFNaO₂. It is a white crystalline solid that is soluble in water and organic solvents. This compound is of significant interest due to its applications in organic synthesis, particularly as a reagent and catalyst in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of sodium chlorofluoroacetate involves the reaction of chloroacetic acid with a fluorination reagent, followed by neutralization with sodium hydroxide. The process can be summarized as follows:
Fluorination Reaction: Chloroacetic acid is reacted with a fluorination reagent such as potassium fluoride or sodium fluoride. The reaction is typically carried out under controlled temperature and time conditions to ensure complete fluorination.
Neutralization: The fluorinated product is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The key steps include:
Raw Material Preparation: Chloroacetic acid, sodium hydroxide, and a fluorination reagent are prepared.
Reaction Process: The fluorination and neutralization reactions are carried out in large reactors with precise control over temperature, pH, and reaction time.
Post-Processing: The product is centrifuged, washed, and dried to obtain pure this compound.
化学反应分析
Types of Reactions: Sodium chlorofluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Decarboxylation Reactions: Upon heating, this compound can undergo decarboxylation to produce difluorocarbene, which is a highly reactive intermediate used in cyclopropanation reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Decarboxylation: This reaction is usually conducted in the presence of a base such as sodium hydroxide and at elevated temperatures.
Major Products:
科学研究应用
Sodium chlorofluoroacetate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent and catalyst in the synthesis of fluorinated organic compounds.
Enzyme Kinetics: It is employed in studies of enzyme kinetics and protein folding due to its ability to interact with biological molecules.
Chromatographic Separations: It serves as a solvent in chromatographic separations, aiding in the purification of complex mixtures.
作用机制
The mechanism of action of sodium chlorofluoroacetate involves its ability to generate difluorocarbene upon decarboxylation. Difluorocarbene is a highly reactive intermediate that can insert into carbon-hydrogen bonds, facilitating the formation of cyclopropane rings and other fluorinated structures. This reactivity makes it a valuable tool in organic synthesis .
相似化合物的比较
Sodium chlorodifluoroacetate (C₂ClF₂NaO₂): Similar in structure but contains two fluorine atoms instead of one.
Sodium difluoroacetate (C₂F₂NaO₂): Lacks the chlorine atom present in sodium chlorofluoroacetate.
Uniqueness: this compound is unique due to its ability to generate difluorocarbene, which is not as readily produced by its similar counterparts. This makes it particularly valuable in reactions requiring the insertion of difluorocarbene into organic molecules .
属性
IUPAC Name |
sodium;2-chloro-2-fluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClFO2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETNZZYKKVKEFX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])(F)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClFNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382078 | |
| Record name | Sodium chlorofluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70395-35-6 | |
| Record name | Sodium chlorofluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium chloro(fluoro)acetate 98% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Sodium chlorofluoroacetate formed in the context of carbohydrate chemistry?
A1: this compound is not the main focus of the research, but rather a byproduct formed during the study of fluorocarbohydrate synthesis. The research describes the reaction of N-(2-Chloro-1,1,2-trifluoroethyl)diethylamine with various protected sugars, leading to the formation of chlorofluoroacetate esters. [] These esters, under alkaline conditions, are then hydrolyzed to yield the original sugar derivative and this compound. []
Q2: How is this compound characterized in the research?
A2: The paper confirms the identity of this compound by converting it into its S-benzylthiouronium salt. [] This salt likely possesses distinct physical properties (e.g., melting point, spectroscopic characteristics) that can be compared to known standards for verification.
Q3: What does the formation of this compound tell us about the reactivity of the N-(2-Chloro-1,1,2-trifluoroethyl)diethylamine reagent?
A3: The generation of this compound as a byproduct suggests that N-(2-Chloro-1,1,2-trifluoroethyl)diethylamine can act as a chlorofluoroacetylating reagent. [] This means it can transfer a chlorofluoroacetyl group (ClFCHCO-) to other molecules, as seen in its reaction with the protected sugars. This information can be useful for designing synthetic routes involving the introduction of chlorofluoroacetyl groups into other target molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)
![ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate](/img/structure/B1303977.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)
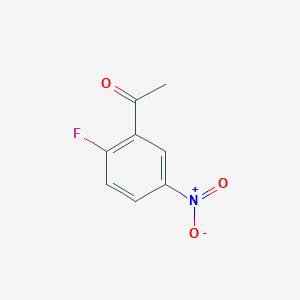
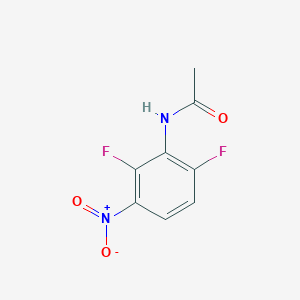

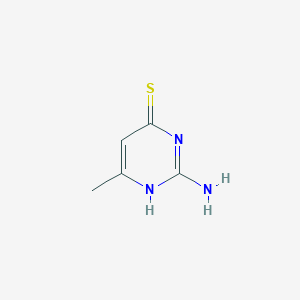

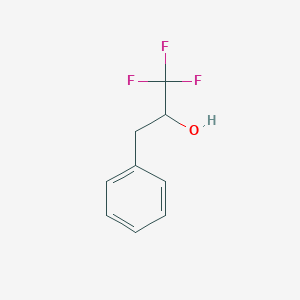
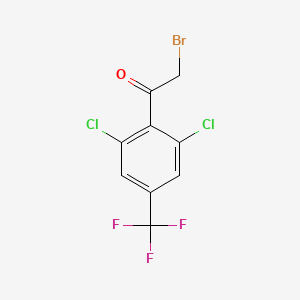
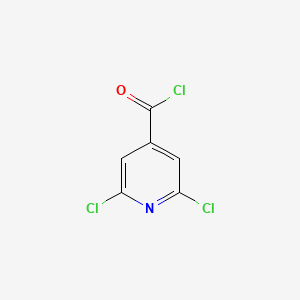
![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)
